molecular formula C14H20N2O2 B8704448 Ethyl 4-(4-aminopiperidin-1-yl)benzoate

Ethyl 4-(4-aminopiperidin-1-yl)benzoate

Cat. No.: B8704448
M. Wt: 248.32 g/mol
InChI Key: XDCWNSQVLLZJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-aminopiperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 4-(4-aminopiperidin-1-yl)benzoate

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-3-5-13(6-4-11)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3

InChI Key

XDCWNSQVLLZJJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(4-azidopiperidin-1-yl)benzoate (7.62 g, 27.8 mmol) in dioxane (190 mL) was added acetic acid (27 mL) and water (54 mL). Then, 10% Pd/C (0.750 g) was added and the mixture was hydrogenated under 1 atmosphere of hydrogen for 5 hours. The mixture was filtered through Celite, concentrated, and 0.5 M HCl (500 mL) was added. The solution was washed with ethyl acetate (2×300 mL) and the aqueous phase basified with ammonium hydroxide, to pH 12. The aqueous phase was saturated with sodium chloride, extracted with CH2Cl2 (2×300 mL), dried over anhydrous MgSO4, filtered, and concentrated, to afford ethyl 4-(4-aminopiperidin-1-yl)benzoate.
Name
ethyl 4-(4-azidopiperidin-1-yl)benzoate
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.75 g
Type
catalyst
Reaction Step Three

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